3-((2,3-Dichloroallyl)oxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,3-Dichloroallyl)oxy)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 2,3-dichloroallyloxy group Azetidines are four-membered nitrogen-containing heterocyclic compounds known for their strained ring structure, which imparts unique reactivity and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction involves the use of photochemical conditions to form the azetidine ring. Another method involves the cyclization of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of azetidines can involve various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . These methods are optimized for large-scale production to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,3-Dichloroallyl)oxy)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to a variety of substituted azetidines.
Wissenschaftliche Forschungsanwendungen
3-((2,3-Dichloroallyl)oxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 3-((2,3-Dichloroallyl)oxy)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-((2,3-Dichloroallyl)oxy)azetidine include other azetidines and aziridines, which are also four-membered nitrogen-containing heterocycles . These compounds share similar reactivity due to their strained ring structures.
Uniqueness
What sets this compound apart is the presence of the 2,3-dichloroallyloxy group, which imparts unique reactivity and properties. This substitution can influence the compound’s chemical behavior, making it suitable for specific applications that other azetidines or aziridines may not be able to fulfill.
Eigenschaften
Molekularformel |
C6H9Cl2NO |
---|---|
Molekulargewicht |
182.04 g/mol |
IUPAC-Name |
3-[(Z)-2,3-dichloroprop-2-enoxy]azetidine |
InChI |
InChI=1S/C6H9Cl2NO/c7-1-5(8)4-10-6-2-9-3-6/h1,6,9H,2-4H2/b5-1- |
InChI-Schlüssel |
TZPLVFDRFNPJCG-KTAJNNJTSA-N |
Isomerische SMILES |
C1C(CN1)OC/C(=C/Cl)/Cl |
Kanonische SMILES |
C1C(CN1)OCC(=CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.